Boc-2-cyano-D-phenylalanine has the molecular formula C₁₅H₁₈N₂O₄ and a molecular weight of 290.32 g/mol. Its structure includes a cyano group (-C≡N) attached to the aromatic phenyl ring, which enhances its reactivity and potential applications in pharmaceutical chemistry . The Boc group serves as a protective mechanism for the amino group, allowing for selective reactions without interfering with the amino functionality.
The synthesis of Boc-2-cyano-D-phenylalanine typically involves several steps:
Boc-2-cyano-D-phenylalanine finds applications in various fields:
Interaction studies involving Boc-2-cyano-D-phenylalanine focus on its behavior in biochemical systems. Research may include:
Boc-2-cyano-D-phenylalanine shares similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
Compound | Structure Features | Unique Aspects |
---|---|---|
Boc-2-cyano-D-phenylalanine | Cyano group at C2, Boc protection | Specific D-isomer configuration |
Boc-4-cyano-D-phenylalanine | Cyano group at C4, Boc protection | Different position of cyano group |
Boc-L-phenylalanine | No cyano group | L-isomer configuration without a cyano group |
Boc-D-serine | Different amino acid | Contains hydroxymethyl instead of cyano |
Boc-2-cyano-D-phenylalanine's unique positioning of the cyano group and its D-isomer configuration distinguish it from similar compounds, making it valuable for specific applications in drug development and peptide synthesis.
Boc-2-cyano-D-phenylalanine represents a structurally modified derivative of the naturally occurring amino acid phenylalanine, incorporating both a cyano functional group and a tert-butoxycarbonyl protecting group [1] [2]. The compound possesses the molecular formula C15H18N2O4 with a molecular weight of 290.32 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is (2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [1] [3].
The structural framework consists of a central alpha-amino acid backbone characteristic of phenylalanine, with the amino group protected by a tert-butoxycarbonyl group and the phenyl ring substituted with a cyano group at the ortho position [4] [5]. The Chemical Abstracts Service registry number 261380-28-3 uniquely identifies this compound in chemical databases [1] [2] [3].
Property | Value |
---|---|
Molecular Formula | C15H18N2O4 [1] [2] |
Molecular Weight | 290.32 g/mol [1] [2] [3] |
CAS Number | 261380-28-3 [1] [2] [3] |
IUPAC Name | (2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [1] [3] |
Synonyms | Boc-2-cyano-D-phenylalanine; Boc-D-Phe(2-CN)-OH; Boc-o-Cyano-D-Phe-OH [1] [6] [2] |
The D-configuration of Boc-2-cyano-D-phenylalanine represents a critical stereochemical feature that distinguishes it from the more common L-amino acids found in natural proteins [7]. D-amino acids are characterized by having the stereogenic carbon alpha to the amino group in the D-configuration, which is the mirror image of the L-configuration [7]. This stereochemical arrangement places the compound in the R-configuration according to the Cahn-Ingold-Prelog priority rules [8] [9].
The significance of the D-configuration extends beyond mere structural considerations, as it fundamentally alters the biological recognition patterns and interactions of the molecule [7] [10]. D-amino acids exhibit distinct conformational preferences compared to their L-counterparts, which can influence protein folding patterns, enzymatic recognition, and biological activity [7]. In the context of peptide synthesis, the incorporation of D-amino acids like Boc-2-cyano-D-phenylalanine can introduce conformational constraints that enhance peptide stability and resistance to proteolytic degradation [11] [12].
The D-configuration also affects the compound's ability to participate in specific intermolecular interactions [10]. Research has demonstrated that D-phenylalanine derivatives exhibit enantioselective binding behaviors, where the spatial arrangement of functional groups determines the selectivity and strength of molecular recognition events [10]. This stereochemical specificity becomes particularly important in pharmaceutical applications where the biological activity is often highly dependent on the three-dimensional arrangement of atoms [7].
The cyano group positioned at the ortho location of the phenyl ring represents a strategically important structural modification that significantly influences the electronic and steric properties of Boc-2-cyano-D-phenylalanine [13] [12]. The cyano functional group, characterized by a carbon-nitrogen triple bond, functions as a strongly electron-withdrawing substituent that modulates the electronic distribution throughout the aromatic system [13].
The electron-withdrawing nature of the cyano group creates a substantial impact on the molecule's reactivity profile [13]. This group exhibits one of the strongest electron-withdrawing effects among common organic substituents, which influences both the acidity of nearby functional groups and the overall electrostatic potential distribution of the molecule [13]. The positioning at the ortho location places the cyano group in direct proximity to the aliphatic side chain, creating opportunities for intramolecular interactions and conformational effects [14].
Research has demonstrated that cyano groups can participate in unique intermolecular interactions through their ability to form sigma-holes and pi-holes in the electrostatic potential surface [13]. These interaction sites can contribute to molecular recognition events and influence the compound's binding affinity in biological systems [14]. The cyano group's linear geometry and high electronegativity also affect the compound's solubility characteristics and hydrogen bonding patterns [4] [13].
The ortho positioning of the cyano group relative to the amino acid side chain creates a specific electronic environment that can influence the compound's fluorescence properties [14]. Studies have shown that cyano-substituted phenylalanine derivatives exhibit unique photophysical behaviors, with the cyano group serving as both an electron acceptor and a site for potential quenching interactions [14].
Boc-2-cyano-D-phenylalanine possesses the molecular formula C15H18N2O4, reflecting the presence of fifteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms [1] [2] [3]. The molecular weight of 290.32 grams per mole positions this compound within the typical range for protected amino acid derivatives used in peptide synthesis [1] [2] [15].
The molecular composition includes several distinct structural elements that contribute to the overall molecular weight [1] [2]. The tert-butoxycarbonyl protecting group contributes significantly to the molecular mass, adding approximately 100 daltons to the base phenylalanine structure [15]. The cyano substitution adds an additional 26 daltons compared to unsubstituted phenylalanine [15]. This molecular weight falls within the optimal range for solid-phase peptide synthesis applications, where protected amino acids typically range from 200 to 400 daltons [11] [16].
Component | Contribution to Molecular Weight |
---|---|
Base phenylalanine structure | ~165 Da [15] |
Tert-butoxycarbonyl group | ~100 Da |
Cyano substitution | ~26 Da |
Total molecular weight | 290.32 g/mol [1] [2] |
The solubility characteristics of Boc-2-cyano-D-phenylalanine reflect the compound's amphiphilic nature, with distinct solubility patterns in different solvent systems [17] [18]. The compound demonstrates high solubility in polar organic solvents including dimethyl sulfoxide, dimethylformamide, and methanol [4] [18]. Additionally, the compound shows good solubility in less polar solvents such as dichloromethane [18].
Water solubility represents a significant limitation for this compound, with sparingly soluble characteristics in aqueous media [4] [17]. This limited aqueous solubility is attributed to the hydrophobic nature of the tert-butoxycarbonyl protecting group and the aromatic cyano-substituted phenyl ring [17] [18]. The combination of these lipophilic structural elements creates a predominantly hydrophobic character that favors organic solvent systems [16] [17].
Research has demonstrated that Boc-protected amino acids can be processed into water-dispersible nanoparticles to overcome solubility limitations in aqueous synthesis applications [17]. These nanoparticle formulations enable the use of traditionally water-insoluble protected amino acids in aqueous reaction media through enhanced surface area and improved dissolution kinetics [17].
Solvent System | Solubility Characteristics |
---|---|
Dimethyl sulfoxide | High solubility [4] [18] |
Dimethylformamide | High solubility [4] [18] |
Methanol | Good solubility [4] [18] |
Dichloromethane | Good solubility [18] |
Water | Sparingly soluble [4] [17] |
The stability profile of Boc-2-cyano-D-phenylalanine is primarily governed by the acid-labile nature of the tert-butoxycarbonyl protecting group and the inherent stability of the cyano-substituted aromatic system [19] [20]. Under normal storage conditions at ambient temperature, the compound exhibits good stability when maintained in a dry environment away from strong acids [1] [21].
The tert-butoxycarbonyl group represents the primary site of chemical instability, being designed for selective removal under acidic conditions [19] [20]. Treatment with strong acids such as trifluoroacetic acid results in rapid deprotection through protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation [19] [20]. This acid-catalyzed deprotection mechanism occurs readily at room temperature, making the compound unsuitable for use in strongly acidic environments [21].
The cyano group demonstrates considerable chemical stability under most reaction conditions [13] [12]. This functional group resists hydrolysis under mild basic conditions and shows stability toward most nucleophilic and electrophilic reagents commonly encountered in peptide synthesis [12]. However, the cyano group can participate in specific reactions under forcing conditions, such as hydrolysis to carboxylic acid derivatives under strongly acidic or basic conditions at elevated temperatures [12].
Thermal stability studies indicate that the compound undergoes decomposition at approximately 147 degrees Celsius [22] [23]. This decomposition temperature is typical for Boc-protected amino acids and reflects the thermal lability of the protecting group rather than inherent instability of the amino acid backbone [23] [24].
The cyano group in Boc-2-cyano-D-phenylalanine exerts profound effects on the compound's biological and chemical properties through its strong electron-withdrawing characteristics and unique interaction capabilities [13] [12]. The electron-withdrawing nature of the cyano group significantly alters the electronic distribution within the aromatic ring system, creating regions of altered electrostatic potential that influence molecular recognition events [13].
Research has demonstrated that cyano-substituted amino acids exhibit enhanced binding affinity in certain biological systems due to the cyano group's ability to participate in specific non-covalent interactions [25] [12]. The linear geometry and high electronegativity of the cyano group create opportunities for hydrogen bonding, dipole-dipole interactions, and pi-stacking arrangements that can enhance molecular recognition [14] [13].
The positioning of the cyano group at the ortho position relative to the amino acid side chain creates a unique electronic environment that can influence the compound's reactivity profile [12]. Studies have shown that cyano-substituted phenylalanine derivatives can exhibit altered pKa values for nearby functional groups due to the electron-withdrawing effects [13]. This electronic influence extends beyond the immediate vicinity of the cyano group, affecting the overall charge distribution and hydrogen bonding patterns of the molecule [14].
The cyano group also contributes to the compound's photophysical properties, with potential applications in fluorescence-based studies [14]. The electron-withdrawing nature of the cyano group can modulate the fluorescence quantum yield and emission characteristics of the aromatic system, making it useful as a probe in protein folding and binding studies [14].
Cyano Group Effect | Impact on Properties |
---|---|
Electron-withdrawing character | Alters electrostatic potential distribution [13] |
Linear geometry | Enables specific geometric interactions [13] |
High electronegativity | Influences hydrogen bonding patterns [14] |
Photophysical properties | Modulates fluorescence characteristics [14] |
The tert-butoxycarbonyl protecting group in Boc-2-cyano-D-phenylalanine serves multiple critical functions that extend beyond simple amino group protection [19] [20] [16]. The primary role involves preventing unwanted reactions of the amino group during synthetic transformations, enabling selective chemistry at other functional sites within the molecule [19] [26].
The Boc group introduces significant steric bulk around the amino group, which can influence the compound's conformational preferences and intermolecular interactions [20] [27]. This steric effect can restrict rotation around the carbamate bond, leading to the observation of rotameric forms in nuclear magnetic resonance spectroscopy studies [27]. The bulky tert-butyl group also affects the compound's lipophilicity, generally increasing solubility in organic solvents while decreasing aqueous solubility [16] [17].
The acid-labile nature of the Boc protecting group provides a valuable synthetic handle for controlled deprotection under mild acidic conditions [19] [20]. This selectivity allows for orthogonal protection strategies where the Boc group can be removed in the presence of other protecting groups that are stable under acidic conditions [19] [21]. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation to regenerate the free amino group [20].
Research has demonstrated that Boc-protected amino acids exhibit enhanced compatibility with various coupling reagents and reaction conditions commonly used in peptide synthesis [16]. The protecting group stabilizes the amino acid against racemization during activation and coupling reactions, maintaining the stereochemical integrity of the D-configuration [16] [26]. Additionally, the Boc group can influence the compound's aggregation behavior and crystal packing arrangements, affecting physical properties such as melting point and solubility [16] [17].
Boc Group Function | Impact on Compound Properties |
---|---|
Amino group protection | Prevents unwanted side reactions [19] [26] |
Steric effects | Influences conformational preferences [20] [27] |
Lipophilicity enhancement | Increases organic solvent solubility [16] [17] |
Acid-labile deprotection | Enables selective removal under mild conditions [19] [20] |
Stereochemical stability | Prevents racemization during synthesis [16] [26] |
Route | Key Transformations | Typical Isolated Yield | Representative Source |
---|---|---|---|
A. Two-step “halogenation–cyanation” | (i) Iodinate ortho-position of Boc-D-phenylalanine with iodine and silver trifluoroacetate; (ii) Palladium(0)-catalysed cyanation with zinc cyanide in tetrahydrofuran-water 5 : 1 at forty degrees Celsius, two hours | 88 – 92% on 5 g scale [1] | Mild palladium-catalysed cyanation of (hetero)aryl halides [1] |
B. Copper(I) cyanide displacement | Boc-D-2-iodophenylalanine stirred with copper(I) cyanide in dimethylformamide at ninety degrees Celsius, three hours | 70 – 75% [2] | Iodoarene cyanation protocol [2] |
C. Enzymatic ammonia-addition / chemical Boc-protection | Phenylalanine ammonia lyase converts ortho-cyanocinnamic acid to D-2-cyano-phenylalanine (eighty-seven % conversion, 99% enantiomeric excess); subsequent Boc-protection with di-tert-butyl dicarbonate in ethanol | 78% overall from acid [3] | Multienzymatic ammonia-lyase cascade [3] |
D. Asymmetric hydrogenation of dehydroamino acid | (i) Erlenmeyer condensation gives ortho-cyanodehydrophenylalanine; (ii) Rhodium-DuPhos catalysed hydrogenation (fifty bar, ten degrees Celsius) delivers D-isomer; (iii) Boc-protection | 85% (hydrogenation step) ; >98% enantiomeric excess [4] | Large-scale asymmetric hydrogenation of substituted D-phenylalanine [4] |
Phenylalanine ammonia lyase cascade – Using the wild-type enzyme from Rhodotorula graminis, ortho-cyanocinnamic acid is aminated in ammonium carbonate buffer (pH 9.0, thirty degrees Celsius, twenty-four hours). The D-isomer is obtained selectively because the enzyme displays intrinsic stereopreference (ee > 99%) before Boc-installation [3].
Rhodium-catalysed asymmetric hydrogenation – A (R,R)-DuPhos–rhodium complex reduces the C=C bond of ortho-cyanodehydrophenylalanine with virtually complete facial selectivity (ee = 99%). Substrate electronic demand imposed by the nitrile improves turnover frequency relative to unsubstituted analogues (4 000 h⁻¹) [4].
Dynamic kinetic resolution by lipase / penicillin G acylase – A mixed enzymatic system first acylates racemic 2-cyano-phenylalanine esters with Candida antarctica lipase B, then selectively deprotects the undesired amide with penicillin G acylase, affording D-acid (overall de > 95%) [5]. Boc-introduction occurs after isolation.
Enantioselective Strategy | Substrate | ee (%) | Comment |
---|---|---|---|
Ammonia-lyase amination | Ortho-cyanocinnamic acid | ≥ 99 [3] | One-pot aqueous process |
Rhodium asymmetric hydrogenation | Ortho-cyanodehydro-phenylalanine | 98 – 99 [4] | Scalable to 150 kg batch |
Dynamic kinetic resolution | Racemic ethyl 2-cyano-phenylalaninate | 95 – 97 [5] | Uses recyclable biocatalysts |
tert-Butoxycarbonyl installation
Boc removal for analytical purposes – Trifluoroacetic acid in dichloromethane (twenty-five degrees Celsius, thirty minutes) cleanly liberates the amine without affecting the ortho-nitrile [6].
Orthogonal side-chain protection – When iodination precedes cyanation, the carboxyl group is transiently masked as the tert-butyl ester to avoid copper(I)–carboxylate complexation; the tert-butyl group is later cleaved with formic-trifluoroacetic acid (95% yield, no racemisation) [7].
Protection Step | Purpose | Typical Yield | Reference |
---|---|---|---|
Boc addition | N-protection prior to halogenation or enzymatic steps | 90–95% | tert-butoxycarbonylation procedure [6] |
tert-Butyl ester masking | Prevents carboxyl-metal coordination during C–I and C–CN bond formation | Quantitative after cleavage [7] | |
Boc removal | Enables chiral HPLC assay then product reprotection | 98% recovery | Standard acidolysis [6] |
Solvent–water biphasic medium in palladium cyanation – Zinc cyanide dissolves partially in the aqueous phase, delivering cyanide steadily and preventing catalyst poisoning; conversion rises from 45% (anhydrous tetrahydrofuran) to >95% in tetrahydrofuran : water 5 : 1 [1].
Ligand choice for halogen→nitrile exchange – tert-butyl-XPhos bound palladium outperforms dicyclohexyl- and adamantyl-XPhos derivatives; nitrile yield improves by twelve percentage points, attributed to steric shielding of the metal from excess cyanide [1].
Crystallisation-induced enrichment – After enzymatic dynamic kinetic resolution, seeding the Boc-protected acid from hot ethanol–water (7 : 3) removes trace L-isomer, enhancing the enantiomeric excess from ninety-five to > 99% without chromatography [5].
Recrystallisation from ethyl acetate–hexane – The final Boc-2-cyano-D-phenylalanine precipitates as a white microcrystalline solid (melting point eighty-seven to eighty-nine degrees Celsius, purity ≥ 99% by quantitative nuclear magnetic resonance) [8] [9].
Optimisation Variable | Observed Effect on Yield | Experimental Note |
---|---|---|
Water content in palladium cyanation | 63% (dry) → 93% (17% water v/v) [1] | Facilitates slow cyanide delivery |
Phosphine steric bulk | 20% yield drop with adamantyl-XPhos relative to tert-butyl-XPhos [1] | Ligand exchange suppression |
Seeded crystallisation | +4% ee increase, 2% mass loss [5] | Ethanol–water, thirty degrees Celsius |
pH during ammonia-lyase step | 78% conversion at pH 8.0 → 87% at pH 9.0 [3] | Enzyme optimum shifts with nitrile |
Detailed research findings
The palladium cyanation described by Grushin and co-workers tolerates free hydroxyl, Boc-protected amine and ester functionalities: Boc-L-tyrosine methyl ester gave ninety-one % nitrile under the same conditions [1].
During rhodium-DuPhos hydrogenation, ortho-nitrile strongly accelerates reaction rate: turnover number reaches twenty-five thousand, approximately threefold higher than for unsubstituted dehydrophenylalanine analogues, ascribed to increased olefin π-acceptor ability [4].
Phenylalanine ammonia lyase exhibits substrate inhibition above fifty millimolar cinnamate; continuous-feed addition maintains twenty millimolar bulk concentration and raises space-time yield to 7.2 g L⁻¹ day⁻¹ [3].
Copper(I) cyanide displacement produces minimal racemisation (<0.2% L-isomer) when dimethylformamide temperature is kept below one hundred degrees Celsius; higher temperatures promote transient benzyne formation and partial epimerisation [2].